

Comparative Analysis of Musk Ketone and Musk Xylene Toxicity Profiles

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Compound of Interest

Compound Name: Musk ketone

Cat. No.: B1676872

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A comprehensive review of the toxicological data for two commonly used synthetic nitro musks, **musk ketone** and musk xylene, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their toxicity profiles, supported by experimental data, methodologies, and an examination of their mechanisms of action.

Quantitative Toxicity Data Summary

The following table summarizes the key quantitative toxicity data for **musk ketone** and musk xylene, facilitating a direct comparison of their toxicological profiles across various endpoints.

Toxicological Endpoint	Musk Ketone	Musk Xylene	Species	Reference
Acute Oral Toxicity (LD50)	> 10,000 mg/kg	> 2,000 mg/kg	Rat	[1][2]
Acute Dermal Toxicity (LD50)	> 10,000 mg/kg	> 2,000 mg/kg	Rabbit	[1][2]
90-Day Dermal No-Observed-Adverse-Effect-Level (NOAEL)	75 mg/kg/day	24 mg/kg/day (females), 75 mg/kg/day (males)	Rat	[3][4]
Carcinogenicity	No carcinogenicity study available; assumed to have a similar non-genotoxic mechanism to musk xylene.[1]	Liver adenomas and carcinomas in male mice, and liver adenomas in female mice.[5][6]	Mouse	[5][6]
Genotoxicity	Negative in a battery of in vitro tests (Ames test, mouse lymphoma assay, chromosomal aberration, UDS).[1][7]	Not genotoxic.[5][6]	In vitro/In vivo	[1][5][6][7]
Skin Sensitization	Weak sensitizer in guinea pigs, but not in humans at concentrations up to 5%.[1]	Has sensitizing potential in guinea pigs.[8]	Guinea Pig, Human	[1][8]
Photoirritation	Weak photoirritating	Not specified	Guinea Pig	[8]

potential.[8]

Photoallergy	Not specified	Weak photoallergic effect.[8]	Not specified	[8]
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Experimental Protocols

Detailed methodologies for key toxicological studies are provided below to offer insight into the experimental conditions under which the toxicity data were generated.

Carcinogenicity Study of Musk Xylene

- Objective: To assess the long-term toxicity and carcinogenic potential of musk xylene in mice.
- Test Substance: Musk xylene (purity >60%).
- Animal Model: Groups of 50 male and 50 female B6C3F1 mice.
- Administration Route: Dietary administration (ad libitum).
- Dosage Levels: 0 (control), 0.075%, or 0.15% in the diet for 80 weeks.[8]
- Parameters Evaluated:
 - Clinical Observations: Monitored for signs of toxicity throughout the study.
 - Body Weight and Food Consumption: Recorded weekly.
 - Hematology and Clinical Chemistry: Not specified in the provided summary.
 - Histopathology: Complete histopathological examination was performed on all animals.[8]
- Key Findings: A statistically significant increase in the incidence of liver adenomas and carcinomas was observed in male mice at both dose levels, and in liver adenomas in high-dose female mice.[5][6] An increased incidence of Harderian gland tumors was also noted in male mice.[6]

90-Day Dermal Toxicity Study (Musk Ketone and Musk Xylene)

- Objective: To evaluate the subchronic dermal toxicity of **musk ketone** and musk xylene.
- Test Substances: **Musk ketone** and musk xylene.
- Animal Model: Albino rats.
- Administration Route: Dermal application.
- Dosage Levels:
 - **Musk Ketone**: 7.5, 24, and 75 mg/kg body weight/day.[3]
 - Musk Xylene: 7.5, 24, 75, and 240 mg/kg body weight/day.[3]
- Duration: 90 days.
- Parameters Evaluated:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Food Consumption: Measured regularly.
 - Organ Weights: Key organs were weighed at necropsy.
 - Histopathology: Microscopic examination of various tissues.
- Key Findings: The primary effects observed were changes in organ weights at higher doses, which were not accompanied by histopathological changes.[3] The No-Observed-Adverse-Effect-Levels (NOAELs) were determined to be 75 mg/kg/day for **musk ketone** in both sexes, and 75 mg/kg/day for male rats and 24 mg/kg/day for female rats for musk xylene.[3]
[4]

In Vitro Genotoxicity Battery for Musk Ketone

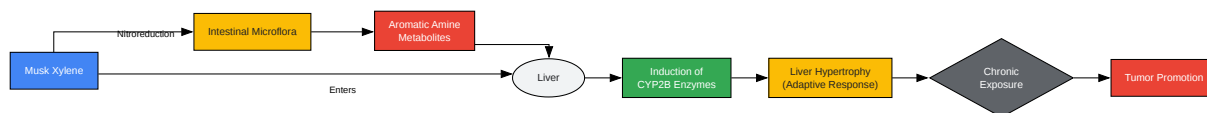
- Objective: To assess the potential of **musk ketone** to induce gene mutations, chromosomal aberrations, and DNA damage.
- Tests Conducted:
 - Mouse Lymphoma Assay: To detect gene mutations in mammalian cells.
 - In Vitro Cytogenetics Assay: To assess chromosomal aberrations in Chinese hamster ovary (CHO) cells.
 - In Vitro Unscheduled DNA Synthesis (UDS) Assay: To measure DNA repair in primary rat hepatocytes.[7]
- Methodology:
 - Each assay was conducted with and without metabolic activation (rat liver S-9 fraction).
 - A range of concentrations for **musk ketone** was used in each assay.[7]
- Key Findings: **Musk ketone** did not induce increased mutant frequencies in the mouse lymphoma assay, did not cause reproducible chromosomal aberrations in CHO cells, and did not lead to an increase in unscheduled DNA synthesis in rat hepatocytes.[7] These results indicate a lack of genotoxic potential under the tested conditions.[7]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of musk xylene, particularly its carcinogenicity in rodents, has been linked to the induction of hepatic cytochrome P450 enzymes.[5] This is a non-genotoxic mechanism of tumor induction.[1] **Musk ketone** is also a strong inducer of phase I enzymes in rodents.[9]

Cytochrome P450 Induction by Musk Xylene

Musk xylene acts as a phenobarbital-type inducer of cytochrome P450 enzymes, specifically targeting the CYP2B subfamily in mice and rats.[5][6] The induction of these enzymes leads to liver hypertrophy, which is considered an adaptive response.[4] However, chronic induction can contribute to the development of liver tumors in susceptible rodent strains.[1] The metabolism of musk xylene involves the reduction of its nitro groups by gut microflora to form aromatic amines, which are also implicated in its toxic effects.[5]



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Musk Xylene's Non-Genotoxic Carcinogenicity Pathway.

In contrast, some studies suggest that **musk ketone** may have neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[10] It has also been shown to induce apoptosis in certain cancer cell lines, potentially through pathways involving the interleukin family, tumor necrosis factor family, and MAPK signaling.[11][12]

In conclusion, both **musk ketone** and musk xylene exhibit low acute toxicity.[8] However, their subchronic and chronic toxicity profiles differ, with musk xylene showing clear evidence of carcinogenicity in rodents through a non-genotoxic mechanism involving cytochrome P450 induction.[5][6] While a carcinogenicity study on **musk ketone** is lacking, it is also a potent enzyme inducer, and a similar mechanism is often assumed.[1][9] Both substances have some potential for skin sensitization.[1][8] The data suggests that chronic exposure to these compounds warrants careful consideration, particularly in the context of their bioaccumulation potential.[9][13]

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